molecular formula C9H7BrClN3 B8243307 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine

3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine

Cat. No.: B8243307
M. Wt: 272.53 g/mol
InChI Key: HAQMMJAPWNDIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine is a heterocyclic compound featuring a pyridine core substituted at the 5-position with chlorine and at the 3-position with a methyl-linked 4-bromo-pyrazole moiety.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-5-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-8-3-13-14(6-8)5-7-1-9(11)4-12-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQMMJAPWNDIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Alkylation

Trichloroacetimidates serve as electrophiles for regioselective N-alkylation of pyrazoles. For example, 4-chloropyrazole reacts with phenethyl trichloroacetimidate under Brønsted acid catalysis (e.g., camphorsulfonic acid):

  • Conditions : Refluxing 1,2-DCE, 4 h.

  • Yield : 77%.
    Steric effects dominate regioselectivity, favoring substitution at the less hindered nitrogen.

Mitsunobu Reaction

The Mitsunobu reaction enables alkylation using alcohols, though it requires stoichiometric reagents. For instance, 3-((4-bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine is synthesized via coupling of 4-bromo-1H-pyrazole with 5-chloropyridinemethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 70%.

Nucleophilic Substitution and Cyclization

Halogen Exchange Reactions

Industrial-Scale Synthesis

Continuous Flow Reactors

Multi-step protocols integrate Suzuki coupling, deprotection, and alkylation in flow systems. For example:

  • Suzuki Coupling : Pd(OAc)₂/XPhos in acetonitrile-water.

  • Deprotection : HCl/ethanol at 10°C.

  • Alkylation : Phase-transfer catalysis with TBAB.

  • Total Yield : 72%.

Solvent and Catalyst Recovery

Recycling acetonitrile and Pd residues via extraction improves cost-efficiency. Patent WO2021096903 reports 30% solvent recovery and <5 ppm Pd in final products.

Comparative Analysis of Methods

Method Advantages Limitations Yield Scalability
Suzuki-Miyaura CouplingLow Pd loading, high regioselectivityRequires inert atmosphere84.5%Industrial
Acid-Catalyzed AlkylationMild conditions, no strong basesLimited to benzylic electrophiles77%Lab-scale
Mitsunobu ReactionBroad substrate scopeStoichiometric reagents, high cost70%Lab-scale
Continuous FlowRapid, solvent-efficientHigh initial equipment cost72%Pilot-scale

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine, exhibit significant anticancer properties. For instance, compounds based on the pyrazolo[3,4-b]pyridine scaffold have shown efficacy against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth.

Case Study: Inhibition of CDK2 and CDK9
A study demonstrated that related compounds displayed IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, highlighting their potential as selective inhibitors in cancer therapy . The structural modifications involving the pyrazole ring were crucial for enhancing selectivity and potency.

Antiviral Activity

Another area of interest is the antiviral properties of pyrazole derivatives. Research has shown that certain modifications can lead to compounds with significant antiviral effects, targeting viral replication mechanisms effectively .

Pesticide Development

The unique structure of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine lends itself to applications in agrochemicals. Its potential use as a pesticide is being explored due to its ability to disrupt biological processes in pests.

Case Study: Insecticidal Activity
Compounds similar to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine have been tested for insecticidal properties against common agricultural pests. Results indicated effective mortality rates at various concentrations, suggesting its viability as an environmentally friendly pesticide alternative.

Polymer Chemistry

In material science, the incorporation of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Data Table: Properties of Modified Polymers

Polymer TypeModification LevelThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneLow12030
PolycarbonateMedium15050
Polyvinyl ChlorideHigh18060

This data illustrates the beneficial effects of incorporating the compound into various polymer systems, leading to improved performance characteristics.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents/Features Reference Source
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine (Target) C₉H₆BrClN₃ 5-Cl-pyridine, 3-(4-Br-pyrazole-methyl)
4-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine C₁₁H₁₁BrClN₃ 4-pyridine, 4-Br-pyrazole with 2-chloroethyl and 5-methyl groups
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate C₉H₁₁BrN₂O₂ Ester group (COOCH₃) replacing pyridine, methylpropanoate chain
3-Bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyridine C₁₂H₁₁Br₂ClN₄ Azetidine ring incorporated into the pyridine-pyrazole scaffold
4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S Benzenesulfonamide group, tetrahydroindolyl substituent on pyrazole

Physicochemical and Functional Differences

Polarity and Solubility :

  • The target compound’s 5-chloropyridine and bromopyrazole groups enhance its hydrophobicity compared to analogs with polar substituents like sulfonamide (e.g., compound in ) or ester groups (e.g., ).
  • The azetidine-containing analog likely exhibits increased solubility in polar solvents due to the secondary amine in the azetidine ring.

Bromomethyl substituents in pyrazolones (e.g., ) are more reactive toward nucleophilic substitution than the methyl-linked pyrazole in the target.

Biological Activity :

  • Benzenesulfonamide derivatives (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s activity is undefined but may focus on kinase or receptor modulation due to the pyridine-pyrazole scaffold.
  • The azetidine analog could exhibit improved binding to rigid biological targets due to conformational constraints.

Biological Activity

3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine, with the chemical formula C9H7BrClN3 and CAS number 2161578-76-1, is a bioactive compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from available precursors. The common synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Bromination : Using N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Alkylation : The brominated pyrazole is then alkylated with 2-chloroethyl chloride in the presence of a base like potassium carbonate.

Biological Activity

The biological activity of 3-((4-bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are critical in cell cycle regulation:

CompoundTargetIC50 (µM)
Compound 31CDK20.36
Compound 31CDK91.8

These findings suggest that modifications in the pyrazolo[3,4-b]pyridine structure can enhance selectivity and potency against specific cancer cell lines such as HeLa and HCT116 .

The mechanism through which 3-((4-bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine exerts its effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of BCL6 Function : A study reported that certain derivatives could inhibit BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), by disrupting protein-protein interactions .
  • Antimicrobial Activity : Research indicated that related compounds could significantly reduce virulence factors in Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., pyrazole protons at δ 7.5–8.5 ppm, methylene bridges at δ 4.5–5.5 ppm). 2D techniques (HSQC, HMBC) resolve overlapping signals .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • IR : Stretching frequencies (e.g., C-Br ~500–600 cm⁻¹, C-Cl ~550–750 cm⁻¹) validate functional groups.
    Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature analogs .

How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Q. Advanced

  • NMR Discrepancies : Use heteronuclear experiments (e.g., NOESY for spatial proximity) or variable-temperature NMR to assess dynamic effects.
  • Crystallographic Ambiguities : Re-refine data with alternative software (e.g., Olex2 vs. SHELXL) or test for twinning (e.g., R factor > 5% suggests possible twinning). For low-resolution data, apply restraints or constraints during refinement .
  • Cross-Validation : Synthesize derivatives (e.g., replacing Br with Cl) to isolate spectral contributions. Compare with structurally characterized analogs (e.g., 4-Bromo-3-phenyl-1H-pyrazol-5-amine) .

What strategies optimize reaction yields in the synthesis of halogenated pyrazole-pyridine hybrids?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Pd2(dba)3 with XPhos ligand) for coupling efficiency. Lower catalyst loading (0.5–2 mol%) reduces costs .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while toluene/THF improves cross-coupling yields.
  • Temperature Control : Microwave-assisted synthesis (e.g., 100–120°C for 12 h) accelerates reactions while minimizing decomposition .
  • Workup Optimization : Quench reactions with Na2SO3 to remove excess bromine, or use scavengers (e.g., silica gel-bound thiourea) to trap Pd residues .

How do intermolecular interactions influence the crystallization and stability of this compound?

Q. Advanced

  • Hydrogen Bonding : Pyrazole N-H groups often form H-bonds with pyridine N atoms or solvent molecules, stabilizing specific crystal planes.
  • π-π Stacking : Aromatic rings (pyrazole/pyridine) align face-to-face, contributing to dense packing and high melting points.
  • Halogen Bonds : C-Br···N interactions can direct crystal growth, as seen in brominated heterocycles. Graph set analysis quantifies these motifs .
  • Stability : Hygroscopicity is mitigated by non-polar substituents (e.g., methyl groups) or co-crystallization with inert solvents .

What computational methods aid in predicting the reactivity and electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software models frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrazole C-4) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility during synthesis.
  • Docking Studies : Assess binding affinity with biological targets (e.g., kinase enzymes) using AutoDock Vina .

How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

Q. Advanced

  • Substituent Variation : Replace Br with other halogens (Cl, I) or electron-withdrawing groups (NO2, CF3) at pyrazole C-4 .
  • Scaffold Hopping : Attach alternative heterocycles (e.g., triazoles, isoxazoles) to the pyridine ring .
  • Bioisosteric Replacement : Swap the methylene bridge with sulfonamide or carbonyl groups to modulate solubility .
  • Stereoelectronic Tuning : Introduce methoxy or ethoxy groups to alter electronic density and hydrogen-bonding capacity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., bromination) .
  • Purification at Scale : Replace column chromatography with crystallization or distillation. For example, tert-butyl protection simplifies Boc-deprotection via acidolysis .
  • Regulatory Compliance : Track genotoxic impurities (e.g., alkyl halides) using LC-MS/MS and adhere to ICH Q3A/B guidelines .

How can researchers validate the purity and identity of this compound for publication or patent applications?

Q. Basic

  • Purity Assessment : HPLC/UV (≥95% purity), Karl Fischer titration (water content <0.5%), and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Identity Confirmation : Combine SCXRD, HRMS, and multinuclear NMR. For example, ¹H-¹⁵N HMBC confirms pyrazole N connectivity .
  • Documentation : Provide detailed synthetic procedures, spectral data, and crystallographic CIF files (deposited in CSD/CCDC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.